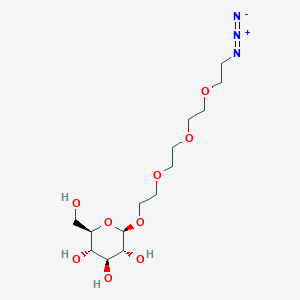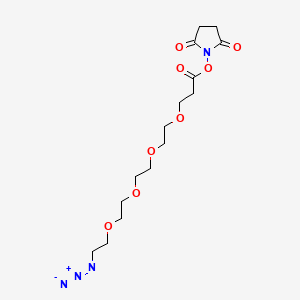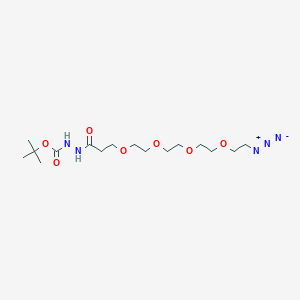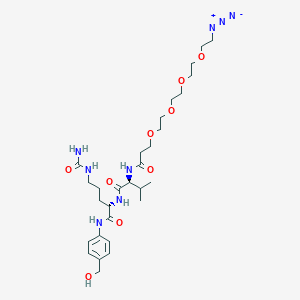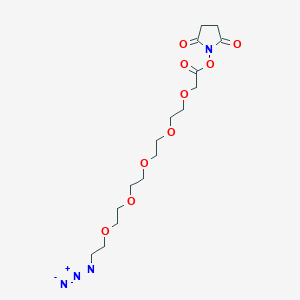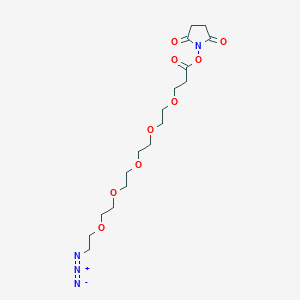
BAY-386
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-386 is a PAR1 receptor inhibitor which suppresses activation of thrombin and platelet activity.
Wissenschaftliche Forschungsanwendungen
Hypersonic Research Aircraft Design
A study by Jackson and Taylor (1976) explores the application of advanced technologies in the design of a hypersonic research aircraft. This includes the implementation of a versatile design featuring a large removable payload bay, removable wings, and a structure that integrates engine and airframe, using materials like Lockalloy (Be-38Al) for effective heat-sink structures. The research focuses on alleviating thermal stress and indicates the feasibility of the structural design within initial weight estimates. The significance lies in advancing hypersonic research through innovative design and material use (Jackson & Taylor, 1976).
Bayesian Methods in Non-Significant Results
Bayesian Model Evidence in Biological Sciences
Penny et al. (2010) elaborate on the use of Bayesian model evidence in biological sciences, focusing on model selection and Bayesian model averaging. This approach is essential for making inferences based on the parameters of the model with the highest evidence, especially in complex scenarios involving multiple models and varying subject responses. The methodology provides a unified approach for incorporating prior information and uncertainties, facilitating more accurate and comprehensive scientific inferences (Penny et al., 2010).
Empirical Bayes Analysis in Microarray Experiments
Efron et al. (2001) utilize an empirical Bayes model to analyze a microarray experiment involving the genetic effects of ionizing radiation on human genes. This model efficiently reduces massive data to a summary statistic per gene and makes simultaneous inferences about gene alterations due to radiation. Such applications highlight the importance of Bayesian methods in managing and interpreting large-scale biological data (Efron et al., 2001).
Bayesian Methods in Critical Care Medicine Research
Kalil and Sun (2014) review Bayesian methods' utility in clinical decision-making and research in critical care medicine. They highlight the adaptability of Bayesian methodology in integrating subjective and objective knowledge into clinical trial design, execution, and interpretation, which is crucial in critical care where evidence-based decisions are often challenging. This approach allows for simultaneous testing of various degrees of knowledge and hypotheses in clinical trials, enhancing the applicability and effectiveness of research in critical care medicine (Kalil & Sun, 2014).
Eigenschaften
CAS-Nummer |
1256941-06-6 |
|---|---|
Produktname |
BAY-386 |
Molekularformel |
C22H25F3N4O5S |
Molekulargewicht |
514.52 |
IUPAC-Name |
((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |
InChI |
InChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1 |
InChI-Schlüssel |
RNQODBQYMXYMCT-SJORKVTESA-N |
SMILES |
O=C(N1C[C@@H](C2=NC(C3CC3)=NO2)C[C@@H](C4=CC=C(OC(F)(F)F)C=C4)C1)N(CC5)CCS5(=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY386; BAY 386; BAY-386 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



